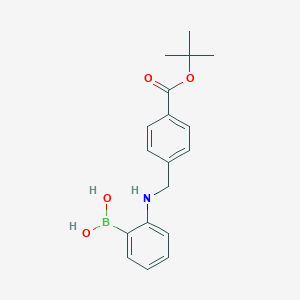
Naphthalene-1-carboxylate;zirconium(4+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene-1-carboxylate;zirconium(4+) is a coordination compound that combines the organic ligand naphthalene-1-carboxylate with the metal ion zirconium(4+)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene-1-carboxylate;zirconium(4+) typically involves the reaction of zirconium salts with naphthalene-1-carboxylic acid. One common method is to dissolve zirconium chloride in a suitable solvent, such as ethanol, and then add naphthalene-1-carboxylic acid under controlled conditions. The reaction mixture is often heated to facilitate the formation of the coordination compound. The resulting product is then purified through recrystallization or other separation techniques .
Industrial Production Methods
Industrial production of naphthalene-1-carboxylate;zirconium(4+) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene-1-carboxylate;zirconium(4+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form zirconium oxides and other by-products.
Reduction: Reduction reactions may involve the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The naphthalene-1-carboxylate ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield zirconium oxides, while substitution reactions can produce a variety of zirconium-ligand complexes .
Applications De Recherche Scientifique
Naphthalene-1-carboxylate;zirconium(4+) has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic reactions, such as polymerization and hydrogenation.
Materials Science: It is employed in the synthesis of advanced materials, including metal-organic frameworks and coordination polymers.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of naphthalene-1-carboxylate;zirconium(4+) involves its ability to coordinate with various substrates and facilitate chemical transformations. The zirconium ion acts as a Lewis acid, activating the substrates and enabling reactions such as polymerization and hydrogenation. The naphthalene-1-carboxylate ligand provides stability to the complex and can influence the reactivity and selectivity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zirconium(IV) chloride: A common zirconium compound used in various chemical reactions.
Naphthalene-2-carboxylate;zirconium(4+): A similar coordination compound with a different ligand position.
Zirconium acetylacetonate: Another zirconium complex used in catalysis and materials science.
Uniqueness
Naphthalene-1-carboxylate;zirconium(4+) is unique due to its specific ligand structure, which can influence its reactivity and selectivity in chemical reactions. Its combination of organic and inorganic components provides a versatile platform for various applications in catalysis, materials science, and beyond .
Propriétés
IUPAC Name |
naphthalene-1-carboxylate;zirconium(4+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C11H8O2.Zr/c4*12-11(13)10-7-3-5-8-4-1-2-6-9(8)10;/h4*1-7H,(H,12,13);/q;;;;+4/p-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBCIWLMUBBGBE-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)[O-].C1=CC=C2C(=C1)C=CC=C2C(=O)[O-].C1=CC=C2C(=C1)C=CC=C2C(=O)[O-].C1=CC=C2C(=C1)C=CC=C2C(=O)[O-].[Zr+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H28O8Zr |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
775.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[1-(3-Chloropropyl)piperidin-4-yl]ethanol](/img/structure/B7947024.png)







![Poly(oxy-1,2-ethanediyl),a-[3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]-w-[3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropoxy]-](/img/structure/B7947081.png)





